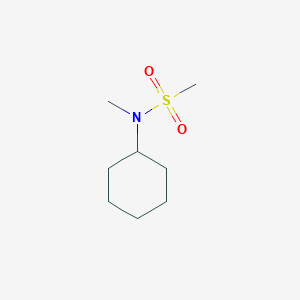![molecular formula C20H22BrNO6S B241759 Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound also reduces the expression of inducible nitric oxide synthase (iNOS), which is an enzyme involved in the production of nitric oxide (NO) that contributes to inflammation. Additionally, the compound has been found to exhibit anti-tumor activity by inhibiting the proliferation and migration of cancer cells.
実験室実験の利点と制限
The advantages of using Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
For research on Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate include further studies on its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies on the compound's safety and efficacy in vivo are needed to determine its potential use as a therapeutic agent. Furthermore, studies on the compound's structure-activity relationship (SAR) could lead to the development of more potent analogs with improved pharmacological properties.
Conclusion:
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound exhibits potent anti-inflammatory and anti-tumor activities and has been studied for its potential use in the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved pharmacological properties.
合成法
The synthesis of Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate involves the reaction of 2-bromo-4-methylphenol with ethyl 3-methyl-2,4-thiophenedicarboxylate in the presence of triethylamine and 1,1'-carbonyldiimidazole. This reaction yields the intermediate compound, which is then reacted with N-(2-chloroacetyl)-N-methylglycine ethyl ester to obtain the final product.
科学的研究の応用
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate |
|---|---|
分子式 |
C20H22BrNO6S |
分子量 |
484.4 g/mol |
IUPAC名 |
diethyl 5-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H22BrNO6S/c1-5-26-19(24)16-12(4)17(20(25)27-6-2)29-18(16)22-15(23)10-28-14-8-7-11(3)9-13(14)21/h7-9H,5-6,10H2,1-4H3,(H,22,23) |
InChIキー |
MBLMBLLTEUHDRE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)C)Br |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)


![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)


![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)



![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)